![molecular formula C16H23N5O2 B2807366 8-Hexyl-1,6,7-trimethyl-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2,4-dione CAS No. 903301-65-5](/img/structure/B2807366.png)
8-Hexyl-1,6,7-trimethyl-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Hexyl-1,6,7-trimethyl-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2,4-dione, commonly known as HTD-1801, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of imidazolines, which are known for their diverse biological activities.
作用機序
The mechanism of action of HTD-1801 is not fully understood. However, it is believed that the compound exerts its effects through the modulation of various signaling pathways. HTD-1801 has been found to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress and inflammation. Additionally, HTD-1801 has been found to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and immune response.
Biochemical and Physiological Effects:
HTD-1801 has been found to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which are involved in the development of various diseases. Furthermore, HTD-1801 has been found to improve cognitive function and protect against ischemia-reperfusion injury. Additionally, HTD-1801 has been found to have potential applications in the treatment of neurodegenerative diseases.
実験室実験の利点と制限
One of the main advantages of using HTD-1801 in lab experiments is its potent anti-inflammatory and antioxidant properties. This makes it an ideal candidate for studying the mechanisms involved in the development of various diseases. However, one of the limitations of using HTD-1801 is its relatively new status as a compound. Therefore, further research is needed to fully understand its mechanisms of action and potential therapeutic applications.
将来の方向性
There are several future directions for the research on HTD-1801. One of the areas of interest is its potential applications in the treatment of neurodegenerative diseases. Further research is needed to fully understand the mechanisms involved and to develop effective treatment strategies. Additionally, there is a need for more studies on the safety and toxicity of HTD-1801, as well as its pharmacokinetics and pharmacodynamics. Finally, the development of more efficient synthesis methods for HTD-1801 would be beneficial for its widespread use in scientific research.
合成法
The synthesis of HTD-1801 involves a multistep process that starts with the reaction of 2,6-diaminopurine with 3-methyl-2-butanone in the presence of acetic acid. The resulting product is then reacted with hexyl isocyanate to form 8-hexyl-1,3,7-trimethylxanthine. Finally, the xanthine derivative is reacted with formaldehyde and ammonia to form HTD-1801. The purity of the compound is achieved through recrystallization and column chromatography.
科学的研究の応用
HTD-1801 has shown promising results in various scientific research studies. It has been found to have potent anti-inflammatory, antioxidant, and neuroprotective properties. In a study conducted on rats, HTD-1801 was found to improve cognitive function and reduce oxidative stress in the brain. Another study showed that HTD-1801 has a protective effect against ischemia-reperfusion injury in the liver. Furthermore, HTD-1801 has been found to have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
6-hexyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N5O2/c1-5-6-7-8-9-20-10(2)11(3)21-12-13(17-15(20)21)19(4)16(23)18-14(12)22/h5-9H2,1-4H3,(H,18,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJJCWINXSZUMCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN1C(=C(N2C1=NC3=C2C(=O)NC(=O)N3C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(Cyclohexanecarbonyl)piperidin-4-yl]-2-(4-formylphenoxy)acetamide](/img/structure/B2807283.png)

![1-(3-methoxyphenyl)-4-(1-(3-(o-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2807287.png)
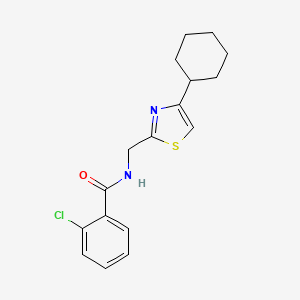
![4-methoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2807291.png)
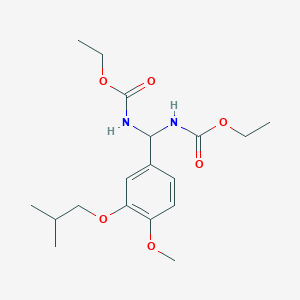

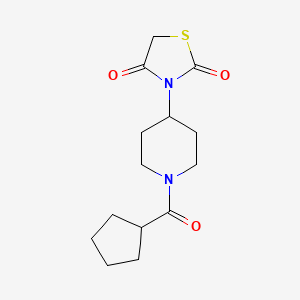
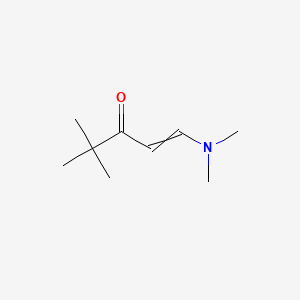

![9-(4-chlorophenyl)-1-methyl-3-(2-morpholinoethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2807301.png)
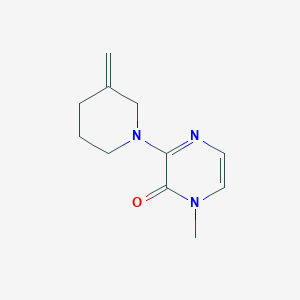
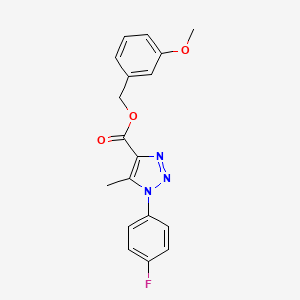
![N-(benzo[d][1,3]dioxol-5-yl)-2-((6-(4-ethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2807305.png)